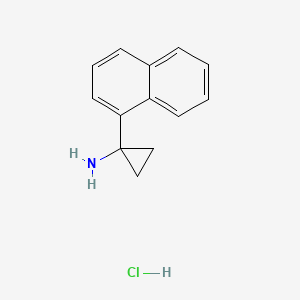![molecular formula C13H18ClNO2 B1425049 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-75-6](/img/structure/B1425049.png)
2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Acetamide and Its Derivatives An Update
: This review updates the toxicological profile of acetamide and its derivatives, including formamide and dimethyl derivatives. These compounds continue to have commercial importance, with ongoing research adding to our knowledge of their biological effects. The review individually addresses each chemical, considering the qualitative and quantitative variations in biological responses among these chemicals. This information reflects the material's biology and its usage or proposed usage. Environmental toxicology data, previously unreviewed, are also included, suggesting potential areas of research interest for similar compounds like 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide (Kennedy, 2001).
Environmental Impacts and Degradation
Occurrence and Toxicity of Antimicrobial Triclosan and By-products : While not directly related, the review on triclosan, a synthetic antibacterial agent, and its degradation products in the environment sheds light on how similar compounds might behave. This research shows how certain chemicals can transform into more toxic and persistent compounds, highlighting the importance of understanding the environmental degradation pathways of chemical compounds, including acetamides (Bedoux et al., 2012).
Advanced Oxidation Processes for Compound Degradation
Degradation of Acetaminophen by Advanced Oxidation Process : This review focuses on the degradation of acetaminophen, a related acetamide, using advanced oxidation processes (AOPs). It summarizes the kinetics, mechanisms, and by-products of acetaminophen degradation, providing insights into potential research directions for the degradation and environmental impact of related compounds, including 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(propoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-7-17-10-12-6-4-3-5-11(12)9-15-13(16)8-14/h3-6H,2,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXKZHBWZOSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



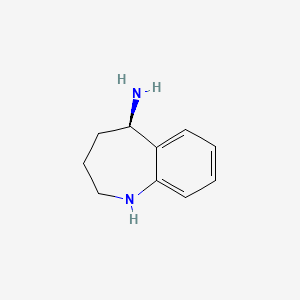
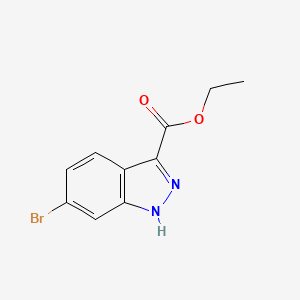
![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)
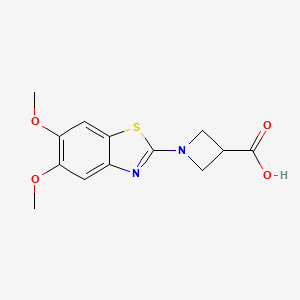
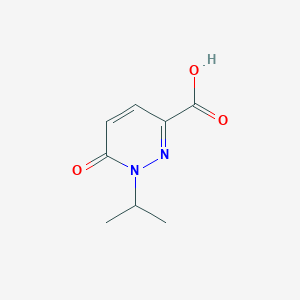
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
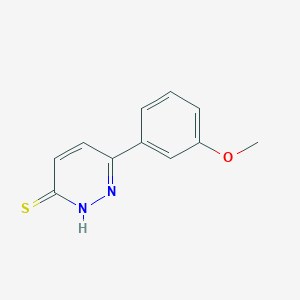


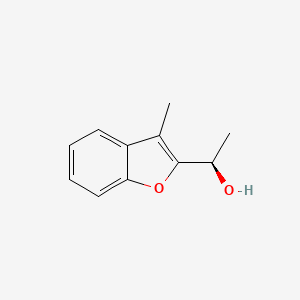
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
